molecular formula C8H8BFO3 B1532630 (4-Acetyl-2-fluorophenyl)boronic acid CAS No. 1022154-78-4

(4-Acetyl-2-fluorophenyl)boronic acid

Cat. No. B1532630
CAS RN: 1022154-78-4
M. Wt: 181.96 g/mol
InChI Key: YNBLATKPBPNJOZ-UHFFFAOYSA-N
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Description

“(4-Acetyl-2-fluorophenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1022154-78-4 . It has a molecular weight of 181.96 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The linear formula for “(4-Acetyl-2-fluorophenyl)boronic acid” is C8H8BFO3 . The InChI code is 1S/C8H8BFO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4,12-13H,1H3 .


Chemical Reactions Analysis

Boronic acids, including “(4-Acetyl-2-fluorophenyl)boronic acid”, are known to undergo Suzuki coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .


Physical And Chemical Properties Analysis

“(4-Acetyl-2-fluorophenyl)boronic acid” is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Preparation of Phenylboronic Catechol Esters

Phenylboronic catechol esters are promising anion receptors for polymer electrolytes . The fluorophenylboronic acids can be used as reactants in the preparation of these esters.

Diastereoselective Synthesis of Trisubstituted Allylic Alcohols

Fluorophenylboronic acids can be used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .

Site-Selective Suzuki-Miyaura Arylation Reactions

These compounds can be used in site-selective Suzuki-Miyaura arylation reactions . This is a type of carbon-carbon bond forming reaction that is widely used in organic chemistry.

Rhodium-Catalyzed Enantioselective Addition Reactions

Fluorophenylboronic acids can be used in rhodium-catalyzed enantioselective addition reactions . This is a type of reaction that results in the formation of chiral molecules.

Rhodium and Palladium-Catalyzed Substitution Reactions

These compounds can be used in rhodium and palladium-catalyzed substitution reactions . These are reactions where one group in a molecule is replaced by another group.

Preparation of Biologically Active Biphenyls

Fluorophenylboronic acids can be used for the preparation of biologically active biphenyls . These are compounds that have two phenyl groups connected by a carbon-carbon single bond.

Synthesis of Arylboron Difluoride Lewis Acids

These compounds can be used in the synthesis of arylboron difluoride Lewis acids . These are compounds that can accept a pair of electrons to form a covalent bond.

Suzuki Coupling Using Microwave and Triton B Catalyst

4-Fluorophenylboronic acid can be used as a reactant in Suzuki coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . This reaction can be carried out using a microwave and a Triton B catalyst .

Safety and Hazards

“(4-Acetyl-2-fluorophenyl)boronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

(4-acetyl-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBLATKPBPNJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Acetyl-2-fluorophenyl)boronic acid

Synthesis routes and methods

Procedure details

Methylmagnesium chloride (3 M in toluene/tetrahydrofuran) (2.54 mL, 7.6 mmol) was added to a 0° C. solution of 4-bromo-3-fluoro-N-methoxy-N-methylbenzamide (500 mg, 1.9 mmol) in tetrahydrofuran (10 mL). After stirring at 0° C. for 30 min, the reaction mixture was cooled to −78° C. and n-butyllithium (2.6 mL, 4.2 mmol) was added. After stirring at −78° C. for 2 h, triisopropylborate (1.5 mL, 6.7 mmol) was added and the reaction allowed to warm slowly to ambient temperature over 3 h. 1 M hydrochloric acid (5 mL) was added and the reaction stirred for 10 min. The reaction mixture was concentrated in vacuo to remove tetrahydrofuran, saturated with sodium chloride and extracted with diethyl ether. Combined ethereal extracts were extracted with 0.5 N aqueous sodium hydroxide (6×5 mL). Combined extracts were acidified, saturated with sodium chloride and reextracted with ethyl acetate. The combined extracts were washed with brine, dried (sodium sulfate) and concentrated in vacuo to afford (4-acetyl-2-fluorophenyl)boronic acid which was used in the subsequent step without further purification.
Quantity
2.54 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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